molecular formula C8H9BrO2 B1267362 1-Bromo-2,3-dimethoxybenzene CAS No. 5424-43-1

1-Bromo-2,3-dimethoxybenzene

Cat. No. B1267362
CAS RN: 5424-43-1
M. Wt: 217.06 g/mol
InChI Key: UCEJNFOIRGNMKV-UHFFFAOYSA-N
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Description

1-Bromo-2,3-dimethoxybenzene is a chemical compound with the molecular formula C8H9BrO2 . It is used as an intermediate in the synthetic preparation of pharmaceutical inhibitors via cross-coupling reactions .


Synthesis Analysis

The synthesis of 1-Bromo-2,3-dimethoxybenzene can be carried out through a straightforward three-step procedure starting from 3,5-dihydroxybenzoic acid .


Molecular Structure Analysis

The molecular structure of 1-Bromo-2,3-dimethoxybenzene consists of a benzene ring with two methoxy groups (-OCH3) and one bromo group (-Br) attached to it .


Chemical Reactions Analysis

1-Bromo-2,3-dimethoxybenzene can undergo various chemical reactions. The most common type of reaction involving aromatic rings like this is electrophilic substitution . In this type of reaction, an electrophile attacks a carbon atom of the aromatic ring, forming a cationic intermediate. The aromatic ring is then regenerated by loss of a proton from the carbon that was attacked .


Physical And Chemical Properties Analysis

1-Bromo-2,3-dimethoxybenzene has a molecular weight of 217.06 g/mol . Its exact mass and monoisotopic mass are 215.97859 g/mol . It has a complexity of 119 and a topological polar surface area of 18.5 Ų .

Scientific Research Applications

Pharmaceutical Intermediate

“1-Bromo-2,3-dimethoxybenzene” is often used as a pharmaceutical intermediate . This means it is used in the synthesis of various pharmaceutical drugs. The specific drugs it contributes to can vary widely, as it depends on the other compounds it is combined with during the synthesis process.

Synthesis of Benzo[b]furans

One specific application of “1-Bromo-2,3-dimethoxybenzene” is in the synthesis of 2,3-disubstituted benzo[b]furans . Benzo[b]furans are a type of organic compound that have various applications in medicinal chemistry due to their wide range of biological activities.

Preparation of Dendrimers

“1-Bromo-2,3-dimethoxybenzene” can also be used in the synthesis of dendrimers . Dendrimers are highly branched, star-shaped macromolecules with nanometer-scale dimensions. They are used in various fields such as material science, nanotechnology, and pharmaceuticals.

Cross-Coupling Reactions

This compound is used as an intermediate in the synthetic preparation of pharmaceutical inhibitors via cross-coupling reactions . Cross-coupling reactions are a common method for creating carbon-carbon bonds in the synthesis of various compounds.

Mechanism of Action

The mechanism of action of 1-Bromo-2,3-dimethoxybenzene in organic synthesis and pharmaceutical research is its reactivity as an electrophile, allowing it to undergo substitution reactions with nucleophiles .

Safety and Hazards

1-Bromo-2,3-dimethoxybenzene is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-bromo-2,3-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO2/c1-10-7-5-3-4-6(9)8(7)11-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCEJNFOIRGNMKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90279309
Record name 1-bromo-2,3-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90279309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2,3-dimethoxybenzene

CAS RN

5424-43-1
Record name 5424-43-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123868
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5424-43-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12214
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-bromo-2,3-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90279309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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